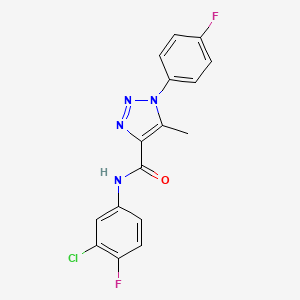

![molecular formula C17H17N3O B6517998 4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide CAS No. 868971-18-0](/img/structure/B6517998.png)

4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound belongs to the class of organic compounds known as imidazopyridines . These are organic polycyclic compounds containing an imidazole ring fused to a pyridine ring. Imidazole is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .

Synthesis Analysis

A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines has been developed . This involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation . The important features of this method are that it is reasonably fast, very clean, high yielding, simple workup and environmentally benign .Molecular Structure Analysis

The molecular structure of “4-methyl-N-({8-methylimidazo[1,2-a]pyridin-2-yl}methyl)benzamide” is characterized by the presence of an imidazole ring fused to a pyridine ring . The imidazole ring is a 5-membered ring consisting of three carbon atoms, and two nitrogen centers at the 1- and 3-positions .Chemical Reactions Analysis

The synthesis of imidazo[1,2-a]pyridines typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives in neutral, weak basic organic solvents at elevated temperature . These compounds were also synthesized by using solid support catalysts such as Al2O3, and TiCl4 .Aplicaciones Científicas De Investigación

Chemodivergent Synthesis

Imidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines . This chemodivergent synthesis allows for the creation of different structures from the same starting materials, which is very meaningful given the attractive biological properties of these compounds .

Catalyst-Free Synthesis

A solvent- and catalyst-free method for the synthesis of imidazo[1,2-a]pyridines has been developed . This method, which involves the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation, is fast, clean, high-yielding, and environmentally friendly .

Drug Development

Imidazo[1,2-a]pyridines have significant bioactivity, making them valuable in the development of new drugs . They have been used in the creation of drugs with antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties .

Inhibitors and Blockers

Compounds in this class have been described as cyclin-dependent kinase (CDK) inhibitors and calcium channel blockers . This makes them useful in the treatment of various diseases.

GABA A Receptor Modulators

Imidazo[1,2-a]pyridines can act as GABA A receptor modulators . This means they can influence the activity of these receptors, which play a key role in the nervous system.

Functionalization

The functionalization of imidazo[1,2-a]pyridines at the 3-position allows for the construction of a privileged scaffold for further use in the development of new chemosynthetic strategies .

Mecanismo De Acción

Target of Action

Compounds with the imidazo[1,2-a]pyridine moiety have been described as cyclin-dependent kinase (cdk) inhibitors, calcium channel blockers, and gaba a receptor modulators . These targets play crucial roles in cell cycle regulation, neuronal signaling, and muscle contraction.

Mode of Action

Imidazo[1,2-a]pyridines, in general, have shown diverse bioactivity, including antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . As CDK inhibitors, they could halt cell cycle progression, leading to cell growth arrest. As calcium channel blockers, they could inhibit the influx of calcium ions, affecting muscle contraction and neurotransmitter release. As GABA A receptor modulators, they could enhance inhibitory neurotransmission, leading to sedative and anxiolytic effects.

Biochemical Pathways

Based on its potential targets, it could affect pathways related to cell cycle regulation, neuronal signaling, and muscle contraction .

Result of Action

Based on its potential targets, it could lead to cell growth arrest, altered neuronal signaling, and muscle relaxation .

Direcciones Futuras

The development of more efficient methods for the synthesis of imidazo[1,2-a]pyridines, particularly considering today’s environmental concerns combined with economic aspects, is necessary . Additionally, further exploration of the bioactivity of these compounds could lead to the discovery of new therapeutic agents .

Propiedades

IUPAC Name |

4-methyl-N-[(8-methylimidazo[1,2-a]pyridin-2-yl)methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O/c1-12-5-7-14(8-6-12)17(21)18-10-15-11-20-9-3-4-13(2)16(20)19-15/h3-9,11H,10H2,1-2H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYKBCHBMTJWTEK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NCC2=CN3C=CC=C(C3=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-N-({8-methylimidazo[1,2-A]pyridin-2-YL}methyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-methyl-2-[3-(propan-2-yloxy)phenyl]-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517919.png)

![2-[4-(dimethylamino)phenyl]-7-fluoro-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517921.png)

![2-(3-methylphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517929.png)

![2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517936.png)

![7-chloro-2-(4-ethoxy-3-methoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517939.png)

![7-bromo-2-(2,4,5-trimethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidin-4-one](/img/structure/B6517947.png)

![2-ethoxy-N-(4-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)pyridine-3-carboxamide](/img/structure/B6518006.png)

![N-(3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)oxolane-2-carboxamide](/img/structure/B6518013.png)

![N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518021.png)

![5-bromo-N-(2-methyl-3-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)furan-2-carboxamide](/img/structure/B6518024.png)

![N-(2-methyl-5-{[1,3]thiazolo[5,4-b]pyridin-2-yl}phenyl)quinoline-2-carboxamide](/img/structure/B6518031.png)